4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes benzoyl, hydroxy, pyridinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy and methylbenzoyl groups, followed by their coupling with the pyridinyl and thiophenyl groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The pyridinyl and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzoyl group may produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one: The parent compound.
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(furan-2-yl)-1H-pyrrol-2(5H)-one: A similar compound with a furan ring instead of a thiophene ring.
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(phenyl)-1H-pyrrol-2(5H)-one: A similar compound with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and reactivity compared to similar compounds with different aromatic rings.
Properties
CAS No. |
489413-92-5 |
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Molecular Formula |
C29H24N2O4S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O4S/c1-19-15-22(35-18-20-7-3-2-4-8-20)11-12-23(19)27(32)25-26(24-10-6-14-36-24)31(29(34)28(25)33)17-21-9-5-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25+ |
InChI Key |
LMZIAIBETJQMTB-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CS5)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CS5)O |
Origin of Product |
United States |
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